molecular formula C13H10IN3O B2633584 2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine CAS No. 514186-43-7

2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2633584
CAS No.: 514186-43-7
M. Wt: 351.147
InChI Key: FGNIHNRJKNGPTA-UHFFFAOYSA-N
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Description

2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its imidazo[1,2-a]pyrimidine core, which is fused with a phenoxy group substituted with an iodine atom. The presence of the iodine atom and the imidazo[1,2-a]pyrimidine scaffold imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 4-iodophenol with an appropriate imidazo[1,2-a]pyrimidine precursor under basic conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable multicomponent reactions that allow for the efficient and cost-effective synthesis of the target molecule. These methods often employ continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidine derivatives, oxidized or reduced forms of the compound, and more complex heterocyclic structures resulting from cyclization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The combination of the imidazo[1,2-a]pyrimidine core with the phenoxy group further enhances its versatility in various applications .

Properties

IUPAC Name

2-[(4-iodophenoxy)methyl]imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O/c14-10-2-4-12(5-3-10)18-9-11-8-17-7-1-6-15-13(17)16-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNIHNRJKNGPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)COC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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